![molecular formula C24H27N5O3 B1668538 7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 7-(4-(2-((2-methoxyethyl)amino)ethoxy)phenyl)-5-(3-methoxyphenyl)- CAS No. 497152-38-2](/img/structure/B1668538.png)
7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 7-(4-(2-((2-methoxyethyl)amino)ethoxy)phenyl)-5-(3-methoxyphenyl)-
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Overview
Description
CGP-76030 is a bio-active chemical.
Scientific Research Applications
NMR Characterization
Chemical shift assignment of fluorinated N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines has been conducted using various NMR techniques, which is crucial for understanding their molecular structure and properties (Sørum et al., 2010).
Organic Synthesis
The synthesis of N-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines using phosphorus pentoxide demonstrates their importance in organic chemistry, especially in creating new chemical structures (Jørgensen et al., 1985).
Anti-Inflammatory Activities
A series of novel pyrrolo[2,3-d]pyrimidine derivatives have shown significant in vivo anti-inflammatory activities, suggesting their potential as therapeutic agents (Mohamed et al., 2013).
Structural Refinement for Receptor-Ligand Recognition
Structural refinement of pyrazolo[4,3-d]pyrimidine derivatives, including those with a 4-methoxyphenyl group, has been conducted to improve receptor-ligand recognition, indicating their potential in pharmacological research (Squarcialupi et al., 2016).
Pharmaceutical Intermediate Synthesis
The compound 2-amino-3H-pyrrolo[2,3d]pyrimidin-4(7H)-one, an important pharmaceutical intermediate, has been synthesized, illustrating the role of pyrrolo[2,3-d]pyrimidin-4-amines in pharmaceutical manufacturing (Liu-yi, 2010).
Corrosion Inhibition
New pyrimidine derivatives, including 7-methoxypyrido[2,3-d]pyrimidin-4-amine, have been studied as organic inhibitors against corrosion of mild steel, indicating their potential in material science applications (Yadav et al., 2015).
properties
CAS RN |
497152-38-2 |
---|---|
Product Name |
7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 7-(4-(2-((2-methoxyethyl)amino)ethoxy)phenyl)-5-(3-methoxyphenyl)- |
Molecular Formula |
C24H27N5O3 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
7-[4-[2-(2-methoxyethylamino)ethoxy]phenyl]-5-(3-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H27N5O3/c1-30-12-10-26-11-13-32-19-8-6-18(7-9-19)29-15-21(17-4-3-5-20(14-17)31-2)22-23(25)27-16-28-24(22)29/h3-9,14-16,26H,10-13H2,1-2H3,(H2,25,27,28) |
InChI Key |
QTVVTRCTOOWLSI-UHFFFAOYSA-N |
SMILES |
COCCNCCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)OC |
Canonical SMILES |
COCCNCCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CGP-76030; CGP76030; CGP76030; CGP-076030. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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